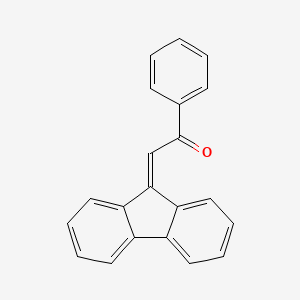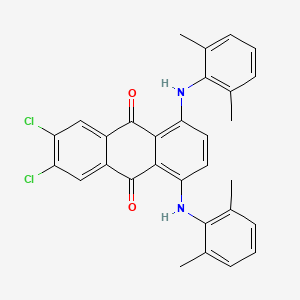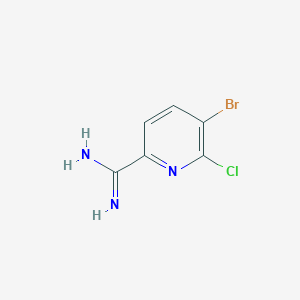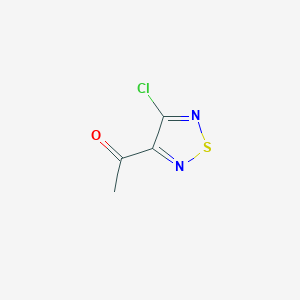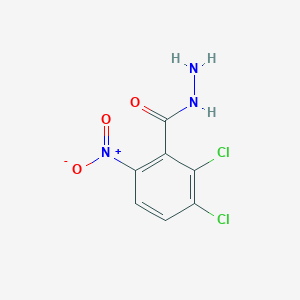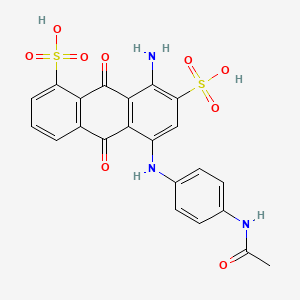
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with acetylamino, amino, and disulphonic acid groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The anthracene core is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetylamino groups.
Sulfonation: The anthracene core is sulfonated using sulfuric acid to introduce disulphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can convert the quinone form back to the hydroquinone form.
Substitution: The acetylamino and amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The acetylamino and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The disulphonic acid groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Anthracene-1,8-disulphonic acid: Lacks the acetylamino and amino groups, resulting in different chemical properties.
1-Amino-8-acetylaminoanthracene: Similar structure but lacks the disulphonic acid groups.
9,10-Anthraquinone: A simpler structure with different reactivity and applications.
Uniqueness
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
93892-19-4 |
|---|---|
Molecular Formula |
C22H17N3O9S2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
5-(4-acetamidoanilino)-8-amino-9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)21(27)13-3-2-4-15(35(29,30)31)17(13)22(19)28/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
InChI Key |
RZGDMYFDZTWCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


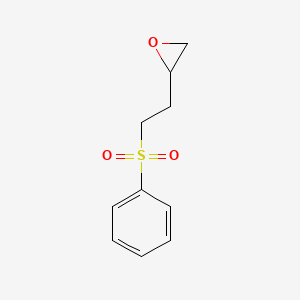
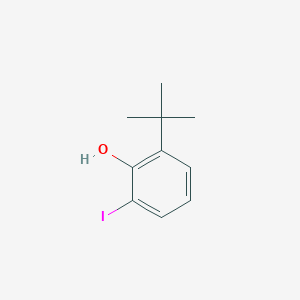

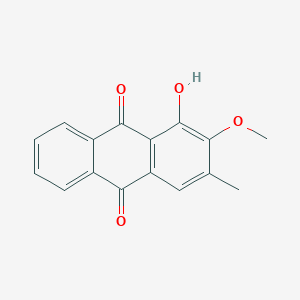
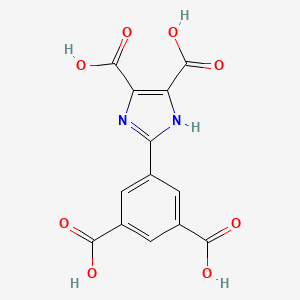
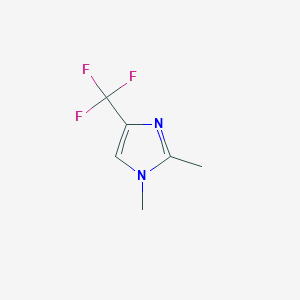
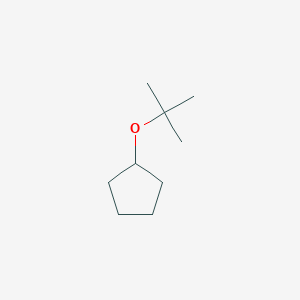
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
